3,4-Dichlorophenylacetone

Description

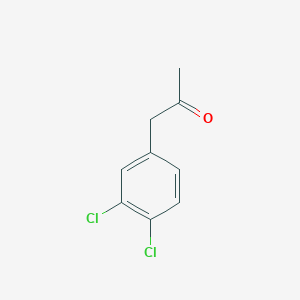

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUAASWQUWIMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976452 | |

| Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-42-9, 6097-32-1 | |

| Record name | 3',4'-Dichloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Core Chemical Properties and Structural Elucidation

An In-depth Technical Guide to 3,4-Dichlorophenylacetone: Properties, Synthesis, and Analysis

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by its IUPAC name 1-(3,4-dichlorophenyl)propan-2-one, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. Its structural motif, featuring a dichlorinated phenyl ring attached to an acetone moiety, makes it a valuable and versatile building block. This compound serves as a critical intermediate in the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Researchers have utilized this precursor in the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs, as well as in the creation of specialized polymers and resins.[1]

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It details the compound's core chemical properties, outlines a logical synthetic pathway, presents a robust workflow for its analytical characterization, and summarizes essential safety protocols. The content herein is synthesized from established chemical principles and data on structurally analogous compounds to provide field-proven insights and predictive analysis where specific experimental data is not publicly available.

The identity and behavior of this compound are defined by its physicochemical properties and molecular structure.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | 1-(3,4-dichlorophenyl)propan-2-one | [2] |

| Synonyms | 3',4'-Dichlorophenylacetone | [1] |

| CAS Number | 6097-32-1 | [1] |

| Molecular Formula | C₉H₈Cl₂O | [1] |

| Molecular Weight | 203.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98.5% (as determined by GC) | [1] |

| Storage | Store at 0-8 °C, tightly sealed | [1] |

Chemical Structure

The structure consists of a 1,2-dichlorobenzene ring connected via a methylene bridge to the C2 position of a propan-2-one chain.

Predicted Spectroscopic Data for Structural Elucidation

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ ~7.4 ppm (d, 1H), δ ~7.3 ppm (dd, 1H), δ ~7.1 ppm (d, 1H), δ ~3.7 ppm (s, 2H), δ ~2.2 ppm (s, 3H) | Aromatic protons will appear as distinct doublets and a doublet of doublets. The methylene (CH₂) protons are a singlet adjacent to the carbonyl and aromatic ring. The methyl (CH₃) protons are a singlet adjacent to the carbonyl. |

| ¹³C NMR | δ ~205 ppm (C=O), δ ~135-128 ppm (Aromatic C), δ ~50 ppm (CH₂), δ ~30 ppm (CH₃) | The ketone carbonyl carbon is highly deshielded and appears far downfield.[3][4][5] Aromatic carbons appear in their characteristic region. The aliphatic methylene and methyl carbons are shielded and appear upfield. |

| FTIR | ~3100-3000 cm⁻¹ (Ar C-H), ~2950-2850 cm⁻¹ (Aliphatic C-H), ~1715 cm⁻¹ (strong, C=O stretch), ~1600-1450 cm⁻¹ (C=C ring stretch) | These absorptions are characteristic of the key functional groups: aromatic C-H, aliphatic C-H, a sharp and strong ketone carbonyl stretch, and aromatic ring vibrations.[6][7] |

| Mass Spec (EI) | M⁺˙ at m/z 202, M+2 at m/z 204, M+4 at m/z 206. Key fragments at m/z 159/161 ([M-CH₃CO]⁺) and m/z 43 ([CH₃CO]⁺). | The molecular ion peak will exhibit a characteristic 9:6:1 ratio due to the two chlorine isotopes (³⁵Cl and ³⁷Cl).[8] Fragmentation will likely occur via alpha-cleavage, with loss of the acetyl radical ([M-43]) or formation of the acetyl cation ([9]).[10][11] |

Section 2: Synthesis and Mechanistic Insights

A common and logical approach to synthesizing aryl acetones like this compound is through the reaction of a corresponding benzyl halide with an acetone enolate equivalent. A robust synthetic protocol is detailed below.

Proposed Synthetic Pathway: Nucleophilic Substitution

This two-step pathway begins with the free-radical chlorination of 3,4-dichlorotoluene to form the reactive benzyl chloride intermediate, which is then subjected to nucleophilic substitution.

Causality in Experimental Design

-

Step 1: Radical Chlorination: The synthesis of the 3,4-dichlorobenzyl chloride intermediate from 3,4-dichlorotoluene is a well-established benzylic halogenation.[12] This reaction proceeds via a free-radical mechanism, initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). Chlorine is introduced selectively at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring, making this pathway more favorable than chlorination of the ring itself under these conditions.

-

Step 2: Acetoacetic Ester Synthesis: The acetoacetic ester synthesis is a classic and highly reliable method for producing methyl ketones. 3,4-Dichlorobenzyl chloride is treated with the sodium salt of ethyl acetoacetate (an acetone enolate equivalent). This proceeds via an Sₙ2 mechanism, where the enolate acts as the nucleophile. The resulting intermediate is then subjected to acidic hydrolysis and heated, which causes decarboxylation to yield the final this compound product. This multi-step sequence is preferred for its high efficiency and control, avoiding issues like polyalkylation.

Experimental Protocol: Synthesis via Acetoacetic Ester Route

Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck flask equipped with a reflux condenser and an argon inlet, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol.

-

Formation of Enolate: To the cooled sodium ethoxide solution, add 13.0 g (100 mmol) of ethyl acetoacetate dropwise while stirring.

-

Alkylation: Add 19.5 g (100 mmol) of 3,4-dichlorobenzyl chloride to the enolate solution. Heat the mixture to reflux for 3-4 hours until TLC analysis indicates the consumption of the benzyl chloride.

-

Workup and Saponification: Cool the reaction mixture and remove the ethanol under reduced pressure. Add 50 mL of 10% aqueous NaOH solution and reflux for 1 hour to saponify the ester.

-

Decarboxylation: Cool the mixture and carefully acidify with 6M HCl until the pH is ~1-2. Heat the mixture to reflux for 2-3 hours to effect decarboxylation. CO₂ evolution will be observed.

-

Isolation and Purification: Cool the reaction mixture and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane/ethyl acetate.

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. A multi-step analytical workflow ensures the material meets the required specifications for further research.

Sources

- 1. rsc.org [rsc.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]

- 12. Organic Syntheses Procedure [orgsyn.org]

3,4-Dichlorophenylacetone CAS number 6097-32-1 properties

An In-depth Technical Guide to 3,4-Dichlorophenylacetone (CAS 6097-32-1) for Advanced Research and Development

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 6097-32-1), a pivotal chemical intermediate for professionals in pharmaceutical development, agrochemical synthesis, and material science. This guide delineates its core physicochemical properties, expected spectroscopic signatures, a representative synthesis protocol with mechanistic rationale, and key applications. Furthermore, it outlines robust analytical methodologies for purity assessment and details critical safety and handling protocols. The content is structured to provide not just data, but actionable, field-proven insights grounded in established chemical principles, empowering researchers to leverage this versatile compound effectively and safely in their R&D endeavors.

Introduction: A Versatile Chlorinated Aromatic Building Block

This compound, also known as 1-(3,4-Dichlorophenyl)propan-2-one, is a chlorinated aromatic ketone that serves as a highly versatile precursor in organic synthesis.[1][2] Its molecular architecture, featuring a dichlorinated phenyl ring attached to an acetone moiety, offers a unique combination of stability and reactivity. The chlorine substituents on the aromatic ring significantly influence the electronic properties of the molecule and provide handles for further functionalization, while the reactive ketone group allows for a wide range of chemical transformations.[2]

These structural features make it an invaluable intermediate in the synthesis of complex organic molecules. It is prominently utilized in the development of active pharmaceutical ingredients (APIs), particularly analgesics and anti-inflammatory agents, as well as in the formulation of agrochemicals like pesticides.[1] Its utility also extends to the synthesis of complex aromatic compounds for the fragrance industry and the development of specialized polymers and resins.[1] This guide aims to serve as a detailed resource for scientists, providing the technical depth necessary to fully exploit the synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its successful application in research. This section details the known physical and chemical data for this compound and provides an expert interpretation of its expected spectroscopic profile.

Core Physicochemical Properties

The primary identifying and physical characteristics of this compound are summarized below. This data is essential for reaction planning, dosage calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 6097-32-1 | [1] |

| Synonyms | 1-(3,4-Dichlorophenyl)propan-2-one | [1] |

| Molecular Formula | C₉H₈Cl₂O | [1] |

| Molecular Weight | 203.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 96-98.5% (typically by GC) | [1] |

| Refractive Index | ~1.55 | [1] |

| Storage Conditions | Store in a dry, cool, well-ventilated place; 0-8 °C recommended | [1][3] |

Spectroscopic Signature Analysis

While publicly available spectra for this specific compound are scarce, its structure allows for a confident prediction of its spectral characteristics. This analysis is crucial for reaction monitoring and structural confirmation of the final product.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct sets of signals.

-

Aromatic Region (~7.0-7.5 ppm): The three protons on the dichlorinated phenyl ring would appear in this region. Due to the substitution pattern, they would present a complex splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet of doublets).

-

Methylene Protons (~3.7 ppm): A sharp singlet integrating to two protons is expected for the CH₂ group situated between the aromatic ring and the carbonyl group.

-

Methyl Protons (~2.2 ppm): A singlet integrating to three protons would correspond to the terminal methyl (CH₃) group of the acetone moiety.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would provide a carbon map of the molecule.

-

Carbonyl Carbon (~205 ppm): A prominent signal in the downfield region, characteristic of a ketone.

-

Aromatic Carbons (~130-140 ppm): Six signals are expected, though some may overlap. The carbons directly bonded to chlorine atoms will have their chemical shifts significantly influenced.

-

Methylene Carbon (~50 ppm): The CH₂ carbon signal.

-

Methyl Carbon (~30 ppm): The CH₃ carbon signal.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl group.

-

C=O Stretch (~1715 cm⁻¹): A very strong absorption indicating the presence of the ketone functional group.

-

C-H Aromatic Stretch (~3050-3100 cm⁻¹): Signals corresponding to the C-H bonds on the phenyl ring.

-

C-H Aliphatic Stretch (~2900-3000 cm⁻¹): Signals for the methylene and methyl C-H bonds.

-

C=C Aromatic Stretch (~1600 cm⁻¹ and ~1475 cm⁻¹): Absorptions from the phenyl ring skeletal vibrations.

-

-

MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the presence of two chlorine atoms. The expected peaks would be at m/z 202 (for ³⁵Cl, ³⁵Cl), 204 (for ³⁵Cl, ³⁷Cl), and 206 (for ³⁷Cl, ³⁷Cl) with a characteristic approximate ratio of 9:6:1. This isotopic pattern is a definitive confirmation of a dichlorinated compound.

-

Synthesis and Mechanistic Insights

While multiple synthetic routes to this compound may exist, a common and logical approach involves the acylation of 1,2-dichlorobenzene. This section provides a representative protocol and explains the chemical principles that ensure its success.

Representative Synthesis Protocol: Friedel-Crafts Acylation Approach

This two-step protocol is a robust method for preparing phenylacetones from the corresponding benzene derivative.

Step 1: Synthesis of 3,4-Dichlorophenylacetic acid This intermediate is commercially available but can be synthesized from 3,4-dichlorotoluene via oxidation.[4]

Step 2: Acylation of 3,4-Dichlorophenylacetic acid

-

Activation: In a flame-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer, suspend 3,4-Dichlorophenylacetic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM).

-

Reagent Addition: Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C to convert the carboxylic acid to the more reactive acyl chloride.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3,4-dichlorophenylacetyl chloride.

-

Methylation: The crude acyl chloride is dissolved in dry THF and treated with a methylating agent like methylmagnesium bromide (a Grignard reagent) or, more safely in a lab setting, with a methylcuprate reagent at low temperature (-78 °C) to form the final ketone product.

-

Quenching & Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified via column chromatography on silica gel or by recrystallization to yield pure this compound.

Rationale and Self-Validating System

-

Causality of Experimental Choices: The conversion of the carboxylic acid to an acyl chloride (Step 1-3) is critical because carboxylic acids themselves are not electrophilic enough to be directly acylated. The acyl chloride is a potent electrophile. The use of a soft nucleophile like a cuprate (Step 4) is often preferred for reacting with acyl chlorides to form ketones, as it helps prevent the common side reaction of over-addition (to form a tertiary alcohol) that can occur with more reactive organometallics like Grignard reagents.

-

Trustworthiness through In-Process Controls: The protocol's integrity is maintained by constant monitoring. The conversion to the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The progress of the final reaction (Step 4) should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The identity and purity of the final product must be confirmed by the spectroscopic methods detailed in Section 2.2.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound is defined by its role as a versatile synthetic intermediate.

-

Pharmaceutical Development: This is a primary application area. The compound serves as a crucial building block for synthesizing more complex molecules with potential therapeutic value. It is particularly noted for its use in developing anti-inflammatory and analgesic medications, where the dichlorophenyl moiety is a common feature in bioactive compounds.[1]

-

Agrochemical Synthesis: In the agrochemical industry, it is used to create active ingredients for pesticides and herbicides.[1] The chlorinated aromatic structure is a well-known toxophore in many crop protection agents. The related compound, 3,4-dichlorophenylacetic acid, has been identified as an auxin analog, promoting root growth in crops, highlighting the biological relevance of this chemical scaffold.[5][6]

-

Aromatic Compound and Material Science: The compound is also employed in the production of complex aromatic molecules used as fragrances and flavoring agents.[1] Furthermore, its structure can be incorporated into polymers and resins to confer specific properties, such as thermal stability or flame retardancy, contributing to advancements in material science.[1]

Analytical Methodologies

Accurate and reliable analytical methods are essential for ensuring the purity of this compound and for quantifying it in various matrices.

Chromatographic Characterization (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard and effective method for analyzing this compound due to the strong UV absorbance of the phenyl ring.

-

System Preparation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically effective. For example, start with a mixture of Acetonitrile and Water (e.g., 50:50 v/v), ramping to a higher concentration of Acetonitrile (e.g., 95:5 v/v) over 10-15 minutes. Both solvents should contain 0.1% formic acid or acetic acid to ensure sharp peak shapes.

-

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL for a stock solution, then dilute further).

-

Injection and Detection: Inject a small volume (e.g., 10 µL) and monitor the effluent with a UV detector at a wavelength where the compound has high absorbance (e.g., ~254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Method Validation Principles

This analytical protocol is validated by:

-

Specificity: The method's ability to resolve the analyte peak from any impurities or degradation products.

-

Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range.

-

Accuracy & Precision: Confirmed by analyzing samples with known concentrations (recoveries) and demonstrating low variability in repeated measurements (RSD < 2%).[7][8]

Analytical Workflow Diagram

Caption: HPLC-UV workflow for purity analysis of this compound.

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety and maintain the integrity of the compound. The information below is derived from available Safety Data Sheets (SDS).

Hazard Identification

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[9] | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[9][10] | GHS07 (Exclamation Mark) |

| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation.[9] | GHS05 (Corrosion) |

| Skin Sensitization | H317: May cause an allergic skin reaction. | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation.[10] | GHS07 (Exclamation Mark) |

| Aquatic Hazard | H400/H412: Very toxic/Harmful to aquatic life. | GHS09 (Environment) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[11]

-

Ventilation: Handle only in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors.[3]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][11]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3][11]

-

Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[3][11]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[3]

-

Storage and Stability

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] For long-term stability and to preserve purity, storage at 0-8 °C is recommended.[1]

-

Incompatibilities: Keep away from heat, sources of ignition, and strong oxidizing agents.[3][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound (CAS 6097-32-1) is a chemical intermediate of significant value, bridging basic chemical synthesis with high-value applications in pharmaceuticals, agrochemicals, and materials science. Its utility is rooted in its distinct structural features—a reactive ketone function and a modifiable dichlorinated aromatic ring. This guide has provided a detailed technical framework covering its fundamental properties, predictive spectroscopic data, a viable synthesis strategy, and robust analytical methods. By adhering to the outlined safety and handling protocols, researchers can confidently and effectively utilize this compound as a key building block for innovation and discovery in their respective fields.

References

- Chem-Impex International. (n.d.). 3',4'-Dichlorophenylacetone.

- Fisher Scientific. (2021, December 25). Safety Data Sheet: this compound.

- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.

- Guidechem. (n.d.). C9H8Cl2O Chemical Dictionary.

- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.

- CPAChem. (2024, January 12). Safety data sheet.

- BenchChem. (n.d.). This compound | 6097-32-1.

- abcr Gute Chemie. (n.d.). AB167270 | CAS 6097-32-1.

- ChemicalBook. (n.d.). This compound synthesis.

- MOLBASE. (n.d.). This compound|6097-32-1.

- Win-Win chemical Co.Ltd. (n.d.). 3',4'-Dichlorophenylacetone cas no. 6097-32-1 98%.

- ChemicalBook. (n.d.). This compound | 6097-32-1.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.

- 2a biotech. (n.d.). Products.

- ChemicalBook. (n.d.). 3,4-Dichlorophenylacetonitrile synthesis.

- BLD Pharm. (n.d.). 6097-32-1|this compound.

- Zheng, X., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.

- Key Organics. (n.d.). 6097-32-1 | MFCD00210406.

- BLDpharm. (n.d.). 33107-83-4|1-Chloro-3-(4-chlorophenyl)propan-2-one.

- ChemicalBook. (n.d.). 3',4'-DICHLOROACETOPHENONE(2642-63-9) 1H NMR spectrum.

- FUJIFILM Wako Chemicals. (n.d.). 安全データシート (Safety Data Sheet).

- ChemBK. (2024, April 9). (3,4-dichlorophenyl)acetate.

- Ghazali, S. A. I. S. M., et al. (2013). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. PMC - NIH.

- CymitQuimica. (n.d.). CAS 5807-30-7: 3,4-Dichlorophenylacetic acid.

- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water.

- PubMed. (2024, February 8). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.

- Wang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI.

- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure.

- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation....

- ChemicalBook. (n.d.). 3,4-Dichlorophenylacetonitrile(3218-49-3) 1H NMR spectrum.

- University of Calgary. (n.d.). Spectra Problem #7 Solution.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 4). Exploring the Versatility of 3,4-Dichlorophenol in Research and Development.

- PubChem. (n.d.). 3,4-Dichlorophenol.

- PubChem. (n.d.). 3,4-Dichlorophenylacetic acid.

- PubChem. (n.d.). 3,4-Dichlorophenyl acetate.

- PubMed. (2023, July 28). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.

- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6097-32-1 | Benchchem [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,4-Dichlorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpachem.com [cpachem.com]

- 10. 6097-32-1|this compound|BLD Pharm [bldpharm.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. nj.gov [nj.gov]

Physical and chemical characteristics of 3,4-Dichlorophenylacetone

An In-depth Technical Guide to 3,4-Dichlorophenylacetone

Introduction

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of organic compounds. Characterized by a phenyl ring substituted with two chlorine atoms and an acetone side chain, its unique structure imparts specific reactivity and properties that make it a valuable precursor in diverse fields.[1][2] Primarily, it is recognized for its significant applications in the pharmaceutical and agrochemical industries, where it functions as a critical building block for active pharmaceutical ingredients (APIs) and crop protection agents.[1] Its stability and the reactivity of its ketone functional group allow for efficient incorporation into complex molecular frameworks, leading to improved yields and desired product qualities in synthetic chemistry.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, spectral properties, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | 1-(3,4-dichlorophenyl)propan-2-one | [1][2] |

| Synonyms | 3',4'-Dichlorophenylacetone | [1] |

| CAS Number | 6097-32-1 | [1][3] |

| Molecular Formula | C₉H₈Cl₂O | [1] |

| Molecular Weight | 203.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98.5% (GC) | [1] |

| Refractive Index | 1.55 | [1] |

| Storage | Store at 0-8 °C | [1] |

Chemical Structure and Reactivity

The reactivity of this compound is dictated by its molecular structure, which features a ketone functional group and a dichlorinated aromatic ring.

Caption: Role of this compound as a versatile intermediate.

-

Pharmaceutical Development : This compound is extensively used as an intermediate in the synthesis of various pharmaceuticals. [1]It is a known precursor in the development of analgesic (pain-relieving) and anti-inflammatory medications. [1]* Agrochemical Synthesis : In the agrochemical sector, it serves as a building block for formulating certain pesticides and herbicides, contributing to effective pest control and enhanced crop yields. [1]* Material Science : The compound is also utilized in the development of specialized polymers and resins, contributing to advancements in materials with specific industrial properties. [1]* Aromatic Compound Synthesis : It is employed in the production of complex aromatic compounds that are essential for creating fragrances and flavoring agents in the food and cosmetic industries. [1]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. The compound is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation. It is also very toxic to aquatic life.

Hazard Identification and Classification

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. * Serious Eye Damage (Category 1) , H318: Causes serious eye damage. * Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction. * Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation. * Acute Aquatic Hazard (Category 1) , H400: Very toxic to aquatic life.

Recommended Safe Handling Protocol

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. [4]2. Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [3][5] * Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. [4][5] * Respiratory Protection : If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [4][5]3. Hygiene Measures :

-

Wash hands thoroughly with soap and water after handling. [4] * Do not eat, drink, or smoke in areas where the chemical is handled or stored. [4] * Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. 4. Storage :

-

Store in a dry, cool, and well-ventilated place. [3] * Keep the container tightly closed and store locked up. [3]The recommended storage temperature is between 0-8 °C. [1]5. First-Aid Measures :

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. [5] * If on Skin : Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, get medical advice. [3] * If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [3] * If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor. 6. Disposal : Dispose of contents and container to an approved waste disposal plant, following all local, state, and federal regulations. Avoid release to the environment.

-

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a well-established role in the pharmaceutical, agrochemical, and material science industries. Its distinct chemical structure, characterized by a reactive ketone group and a dichlorinated phenyl ring, provides a stable yet adaptable platform for the synthesis of complex target molecules. A thorough understanding of its physicochemical properties, spectroscopic profile, and reactivity is essential for its effective and safe utilization in research and development. Adherence to stringent safety and handling protocols is paramount to mitigate the associated health and environmental risks, ensuring its continued and responsible application in advancing chemical innovation.

References

-

PubChem. (n.d.). 3,4-Dichlorophenyl acetate. Retrieved from [Link]

-

Filo. (2025, September 8). Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C..). Retrieved from [Link]

-

NIH. (2013, August 23). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. Retrieved from [Link]

-

ChemBK. (2024, April 9). (3,4-dichlorophenyl)acetate. Retrieved from [Link]

-

Zhenjiang Shuangying Chemical Co., Ltd. (n.d.). 3,4-Dichlorophenyl acetic acid|5807-30-7. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Chloroacetic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dichlorophenylacetonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

TradeIndia. (n.d.). 3,4'-Dichlorodiphenyl Ether,CAS No. 6842-62-2. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

NIH. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]

-

BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

Sources

The Strategic Role of 3,4-Dichlorophenylacetone in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3,4-Dichlorophenylacetone, a key chlorinated aromatic building block, has emerged as a pivotal precursor in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique structural features and reactivity profile make it an invaluable intermediate for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and diverse applications. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering field-proven insights and detailed experimental protocols. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and execution of advanced synthetic strategies.

Introduction: The Significance of a Versatile Precursor

In the intricate world of chemical synthesis, the strategic selection of starting materials and intermediates is paramount to the successful and efficient construction of target molecules. This compound (also known as 1-(3,4-dichlorophenyl)propan-2-one) has garnered significant attention as a versatile and highly valuable precursor.[1] Its dichlorinated phenyl moiety is a common structural motif in a variety of biologically active compounds, influencing their pharmacokinetic and pharmacodynamic properties.[1] The presence of the reactive ketone functional group further enhances its utility, providing a handle for a wide array of chemical transformations.[1]

This guide will explore the synthesis of this compound, with a focus on the well-established Friedel-Crafts acylation reaction. We will then transition to its applications, providing detailed examples of its use in the synthesis of prominent pharmaceutical agents, including intermediates for the antidepressant sertraline and analogues of bupropion and tramadol. The overarching goal is to equip the reader with a thorough understanding of the causality behind experimental choices and to provide a framework for the reliable application of this precursor in their own research and development endeavors.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physical and chemical properties of a precursor is fundamental to its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 6097-32-1 | [2] |

| Molecular Formula | C₉H₈Cl₂O | [2] |

| Molecular Weight | 203.07 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Purity | ≥ 98.5% (GC) | [2] |

| Storage | Store at 0-8 °C | [2] |

Safety Profile: While a detailed safety data sheet (SDS) should always be consulted before handling, it is important to note that halogenated organic compounds require careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Mechanistic Approach

The most common and industrially scalable method for the synthesis of aryl ketones, including this compound, is the Friedel-Crafts acylation. This powerful reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3]

The Friedel-Crafts Acylation Pathway

The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of 1,2-dichlorobenzene with a suitable three-carbon acylating agent. A plausible acylating agent is chloroacetone, though the reaction can be complex.[4] A more controlled approach would involve the use of propionyl chloride or propionic anhydride.

Diagram: General Mechanism of Friedel-Crafts Acylation

Caption: The three key stages of the Friedel-Crafts acylation mechanism.

Causality in Experimental Choices:

-

Choice of Acylating Agent: Propionyl chloride is often preferred over propionic anhydride in laboratory settings due to its higher reactivity.[3]

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation.[5][3] It is crucial to use anhydrous AlCl₃ as it reacts violently with water. The catalyst is typically used in stoichiometric amounts because it complexes with the product ketone.[3]

-

Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.[5] It is important to ensure the solvent is anhydrous to prevent deactivation of the Lewis acid.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. This is to control the initial exothermic reaction between the acylating agent and the Lewis acid.

Illustrative Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a representative example based on general Friedel-Crafts acylation procedures and should be adapted and optimized with appropriate safety precautions.

Materials:

-

1,2-Dichlorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.0 eq) to the suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

-

Add 1,2-dichlorobenzene (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of several important active pharmaceutical ingredients (APIs). Its utility stems from the ability to transform the ketone functionality into other key groups, most notably amines, through reductive amination.

Precursor to the Sertraline Intermediate

Sertraline (Zoloft®) is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[6] A key intermediate in its synthesis is 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one.[4] While the direct conversion of this compound is not the primary route, related chemistries highlight its potential as a precursor to such tetralone systems. The synthesis of the tetralone intermediate often involves a Friedel-Crafts reaction of a suitable naphthalene derivative with a dichlorophenyl-containing acylating agent, or an intramolecular cyclization of a precursor derived from a dichlorophenyl starting material.

Diagram: Retrosynthetic Analysis of the Sertraline Intermediate

Caption: A simplified retrosynthetic pathway for the sertraline intermediate.

Synthesis of Bupropion Analogues

Bupropion (Wellbutrin®) is an antidepressant and smoking cessation aid.[7] Research into novel analogues of bupropion with potentially improved pharmacological profiles has utilized this compound as a starting material.[8][9][10] The synthesis of these analogues typically involves the α-bromination of the ketone followed by nucleophilic substitution with a suitable amine.

Illustrative Experimental Protocol: Synthesis of a Bupropion Analogue

Disclaimer: This is a generalized protocol and specific reaction conditions may vary.

Materials:

-

This compound

-

Bromine

-

Acetic acid

-

tert-Butylamine

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

α-Bromination: Dissolve this compound (1.0 eq) in acetic acid. Slowly add a solution of bromine (1.0 eq) in acetic acid at room temperature. Stir the mixture until the red-brown color of the bromine disappears. Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude α-bromo ketone.

-

Amination: Dissolve the crude α-bromo ketone in anhydrous diethyl ether and cool to 0 °C. Add tert-butylamine (2.2 eq) and stir the mixture at room temperature for 24 hours. Filter the resulting precipitate and wash with cold diethyl ether. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Precursor for Tramadol Analogues

Tramadol is a centrally acting analgesic.[8][11] The synthesis of tramadol and its analogues often involves the reaction of a cyclohexanone derivative with an organometallic reagent.[11] While not a direct precursor in the traditional synthesis of tramadol itself, this compound can be used to generate novel tramadol analogues by incorporating the dichlorophenyl moiety. This can be achieved through multi-step synthetic sequences that utilize the ketone functionality for carbon-carbon bond formation and subsequent transformations. The design of such analogues is a strategy to explore new structure-activity relationships and potentially develop analgesics with improved properties.[2][10]

Spectroscopic Characterization

The unambiguous identification of this compound is crucial for its use in synthesis. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for this purpose.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) adjacent to the carbonyl group, a singlet for the methylene protons (CH₂) adjacent to the aromatic ring, and a set of multiplets in the aromatic region corresponding to the three protons on the dichlorinated phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon at a characteristic downfield shift (typically >190 ppm), signals for the methyl and methylene carbons, and distinct signals for the carbons of the aromatic ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. Additional bands will be present for C-H stretching and bending vibrations, as well as absorptions characteristic of the aromatic ring and the C-Cl bonds.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile precursor in modern organic synthesis. Its utility is particularly evident in the pharmaceutical industry, where it serves as a key building block for a range of therapeutic agents, including antidepressants and novel analgesic candidates. The ability to readily synthesize this compound via Friedel-Crafts acylation and the diverse reactivity of its ketone functionality make it an attractive starting material for the construction of complex molecular frameworks.

As the demand for novel and more effective pharmaceuticals continues to grow, the strategic use of well-characterized and readily accessible precursors like this compound will remain a cornerstone of drug discovery and development. Future research will likely focus on the development of more efficient and environmentally benign synthetic routes to this precursor and its derivatives, as well as its application in the synthesis of an even broader range of biologically active molecules. This guide has provided a comprehensive overview of the synthesis and applications of this compound, with the aim of empowering researchers and scientists to leverage its full potential in their synthetic endeavors.

References

- 1. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline Tetralone Derivative) [lgcstandards.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nioch.nsc.ru [nioch.nsc.ru]

Spectroscopic Data of 3,4-Dichlorophenylacetone: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3,4-Dichlorophenylacetone, a compound of interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

This compound is an aromatic ketone with a molecular formula of C₉H₈Cl₂O. Its structure, featuring a dichlorinated benzene ring attached to an acetone moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This guide will present a detailed, predictive analysis of its spectral characteristics based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy

Expected Spectrum and Interpretation:

The ¹H NMR spectrum of this compound is predicted to exhibit signals in both the aromatic and aliphatic regions. The integration of these signals will correspond to the number of protons in each unique chemical environment.

-

Aromatic Region (δ 7.0-7.5 ppm): The three protons on the benzene ring will give rise to a complex splitting pattern due to their coupling with each other. The two chlorine atoms are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear downfield from the typical benzene signal (7.34 ppm).[1] The proton at position 5 (H-5) will be a doublet, coupled to the proton at position 6. The proton at position 2 (H-2) will be a doublet, coupled to the proton at position 6, though this coupling is over four bonds and may not be well-resolved. The proton at position 6 (H-6) will appear as a doublet of doublets, being coupled to both H-2 and H-5.

-

Methylene Protons (δ ~3.8 ppm): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl and the aromatic ring will appear as a singlet. Their proximity to both the electron-withdrawing carbonyl group and the aromatic ring will cause a significant downfield shift.

-

Methyl Protons (δ ~2.2 ppm): The three protons of the methyl group (-CH₃) will appear as a sharp singlet. This signal is in the typical region for a methyl ketone.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | H-2 |

| ~7.40 | dd | 1H | H-6 |

| ~7.15 | d | 1H | H-5 |

| ~3.80 | s | 2H | -CH₂- |

| ~2.20 | s | 3H | -CH₃ |

Experimental Protocol:

A standard ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[2] The solvent should be chosen for its ability to dissolve the compound and for its minimal interference in the spectral regions of interest.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer: Transfer the filtered solution into a clean 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used, and the data is Fourier transformed to obtain the frequency-domain spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

¹³C NMR Spectroscopy

Expected Spectrum and Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (δ > 200 ppm): The carbonyl carbon of the ketone will be the most downfield signal, typically appearing above 200 ppm.[4]

-

Aromatic Carbons (δ 125-140 ppm): The six carbons of the benzene ring will resonate in this region.[5] The carbons directly attached to the chlorine atoms (C-3 and C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect.[6] The other aromatic carbons will also show distinct chemical shifts due to the substitution pattern.

-

Methylene Carbon (δ ~50 ppm): The methylene carbon adjacent to the carbonyl and aromatic ring will appear in the range of 45-55 ppm.

-

Methyl Carbon (δ ~30 ppm): The methyl carbon of the acetyl group will be the most upfield signal, typically around 30 ppm.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O |

| ~138 | C-1 |

| ~133 | C-4 |

| ~132 | C-3 |

| ~131 | C-5 |

| ~130 | C-6 |

| ~128 | C-2 |

| ~50 | -CH₂- |

| ~30 | -CH₃ |

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[7]

-

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Spectrum and Interpretation:

The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

-

C=O Stretch (around 1715 cm⁻¹): A strong, sharp absorption band is expected in this region, which is characteristic of a ketone. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[8]

-

Aromatic C-H Stretch (> 3000 cm⁻¹): Weak to medium bands are expected just above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretch (< 3000 cm⁻¹): Medium to strong bands will appear just below 3000 cm⁻¹ due to the stretching of the C-H bonds in the methylene and methyl groups.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): Several sharp bands of variable intensity will be present in this region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-Cl Stretches (800-600 cm⁻¹): The stretching vibrations of the carbon-chlorine bonds are expected in the fingerprint region and can be difficult to assign definitively.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| ~2925 | Medium-Strong | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1600, 1550, 1470 | Medium-Sharp | Aromatic C=C Stretches |

Experimental Protocol:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.[9] Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop can be placed between two salt plates.[10]

-

Data Acquisition: A background spectrum of the empty spectrometer is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Spectrum and Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺) (m/z 202, 204, 206): The molecular ion peak will appear as a cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks (approximately 9:6:1) will be a clear indicator of the presence of two chlorine atoms.

-

Alpha-Cleavage (m/z 159, 161): Cleavage of the bond between the carbonyl carbon and the methylene group is a common fragmentation pathway for ketones.[11][12] This would result in the formation of a 3,4-dichlorobenzoyl cation.

-

Alpha-Cleavage (m/z 43): Cleavage of the bond between the carbonyl carbon and the methyl group would generate an acetyl cation, which is often a prominent peak in the spectra of methyl ketones.

-

Loss of CH₂CO (m/z 160, 162): A rearrangement reaction could lead to the loss of a neutral ketene molecule, resulting in a dichlorotoluene radical cation.

-

Benzylic Cation (m/z 125, 127): Cleavage of the C-C bond between the methylene and carbonyl groups could form a 3,4-dichlorobenzyl cation.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 202, 204, 206 | Medium | [M]⁺ |

| 159, 161 | Strong | [M - CH₃]⁺ |

| 125, 127 | Medium | [M - CH₂COCH₃]⁺ |

| 43 | Strong (often base peak) | [CH₃CO]⁺ |

Experimental Protocol:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS). This allows for the separation of the compound from any impurities before it enters the ion source.[13][14] A dilute solution of the compound in a volatile solvent is injected into the GC.[15][16]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

References

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 12. Fragmentation Patterns of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample preparation GC-MS [scioninstruments.com]

- 16. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

A Technical Guide to 3,4-Dichlorophenylacetone: Properties, Synthesis, and Applications in Pharmaceutical and Chemical Industries

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorophenylacetone, a halogenated aromatic ketone, is a pivotal chemical intermediate with significant utility in the pharmaceutical, agrochemical, and fine chemical sectors. Its unique molecular structure, characterized by a dichlorinated phenyl ring attached to a propanone moiety, imparts a balance of stability and reactivity that makes it an invaluable building block for complex organic molecules. This guide provides an in-depth analysis of its core chemical and physical properties, outlines a logical and field-proven synthetic methodology, explores its diverse applications with a focus on drug development, and details rigorous safety and handling protocols. The content herein is synthesized to provide researchers and drug development professionals with the technical accuracy and practical insights required to effectively and safely utilize this versatile compound.

Chemical Identity and Core Properties

This compound, also known by its IUPAC synonym 1-(3,4-Dichlorophenyl)propan-2-one, is a white to off-white solid at standard conditions.[1] Its structural and physicochemical properties are fundamental to its role in organic synthesis.

Nomenclature and Chemical Identifiers

Accurate identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | Chem-Impex[1] |

| Synonym | 1-(3,4-Dichlorophenyl)propan-2-one | Chem-Impex[1] |

| CAS Number | 6097-32-1 | Chem-Impex[1] |

| Molecular Formula | C₉H₈Cl₂O | Chem-Impex[1] |

| Molecular Weight | 203.07 g/mol | Chem-Impex[1] |

| PubChem ID | 81060 | Chem-Impex[1] |

Physicochemical Properties

The physical state and stability of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | White to off-white solid | Chem-Impex[1] |

| Purity | ≥ 98.5% (GC) | Chem-Impex[1] |

| Refractive Index | 1.55 | Chem-Impex[1] |

| Storage Conditions | Store at 0-8 °C, dry, well-ventilated | Fisher Scientific[2], Chem-Impex[1] |

| Stability | Stable under normal conditions | Fisher Scientific[2] |

Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a common and logical approach to synthesizing aryl ketones like this compound is through the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the acetone moiety.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule at key bonds to reveal plausible starting materials. For this compound, the most logical disconnection is at the C-C bond between the aromatic ring and the carbonyl carbon.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of 1,2-dichlorobenzene. The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is critical for activating the acylating agent to generate a potent electrophile (the acylium ion) capable of reacting with the electron-deactivated dichlorobenzene ring.

Experimental Causality:

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. AlCl₃ reacts violently with water, which would quench the catalyst and halt the reaction.

-

Lewis Acid Catalyst: 1,2-Dichlorobenzene is an electron-poor aromatic ring due to the inductive effect of the two chlorine atoms. A powerful Lewis acid is therefore required to generate an electrophile of sufficient reactivity.

-

Controlled Temperature: The initial reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction rate and prevent unwanted side reactions. The reaction may then be gently warmed to ensure completion.

Step-by-Step Methodology

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere, e.g., N₂ or Ar).

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane, DCM). Cool the suspension to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add chloroacetone (1.0 equivalent) to the stirred suspension via the dropping funnel.

-

Substrate Addition: After the formation of the acylium ion complex, add 1,2-dichlorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Applications in Research and Development

The utility of this compound stems from its capacity to serve as a scaffold for a wide range of more complex molecules. Its dichlorophenyl group is a common feature in many biologically active compounds.

Keystone Intermediate in Pharmaceutical Synthesis

This compound is a crucial starting material or intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1]

-

Analgesic and Anti-inflammatory Agents: It is frequently utilized in the development pathways for novel anti-inflammatory and pain-relief medications.[1] The dichlorophenyl motif can be found in several non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds, where it often contributes to binding affinity at target enzymes like cyclooxygenase (COX).

-

CNS-Active Compounds: The broader class of dichlorophenyl-containing molecules has been investigated for various central nervous system targets. For instance, derivatives have been explored as potential treatments for cocaine abuse and as antiepileptic drugs.

-

Oncology: Dichlorophenyl-containing structures have been used to develop ligands that display selective cytotoxicity against breast cancer cell lines, indicating the potential for this moiety in designing new anti-cancer agents.[3]

Utility in the Agrochemical Sector

The biological activity of chlorinated aromatic compounds extends to agriculture.

-

Pesticide Formulation: this compound serves as an intermediate in the formulation of certain pesticides, contributing to effective pest control solutions.[1]

-

Herbicide and Plant Growth Regulator Analogs: Related structures, such as 3,4-Dichlorophenylacetic acid, have been identified as auxin analogs that can promote root growth and other beneficial effects in crops.[4] This highlights the value of the 3,4-dichlorophenyl scaffold in creating molecules that interact with biological pathways in plants.[4][5]

Role in Fine Chemicals and Material Science

Beyond life sciences, this compound is also valuable in other areas of chemical manufacturing.

-

Aromatic Compound Synthesis: It is used to produce complex aromatic molecules that are essential components of fragrances and flavoring agents.[1]

-

Polymer Science: The compound is utilized in the development of specialized polymers and resins, contributing to materials with specific, desirable properties for industrial applications.[1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical - PMC [pmc.ncbi.nlm.nih.gov]

Hazards and safety precautions for handling 3,4-Dichlorophenylacetone

An In-Depth Technical Guide to the Safe Handling of 3,4-Dichlorophenylacetone for Research and Development Professionals

Introduction: Navigating the Unknowns with Scientific Rigor

This compound is a substituted aromatic ketone, a class of molecules that serves as a versatile building block in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. As with any novel or sparsely studied compound, its integration into research and development workflows demands a meticulous and proactive approach to safety. The available safety data for this compound is limited and, in some cases, contradictory, underscoring the need for a guide that prioritizes scientific integrity and a precautionary principle.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of standard protocols to explain the causality behind safety measures. By grounding our recommendations in the known toxicological data of structurally analogous compounds, we aim to provide a self-validating system for risk assessment and management, ensuring that innovation does not come at the cost of safety.

Section 1: Hazard Identification & Risk Assessment — A Precautionary Approach

In toxicology and chemical safety, the principle of structure-activity relationship is a cornerstone of risk assessment for new or under-documented substances. We can infer a probable hazard profile for this compound by examining well-characterized analogous compounds. This precautionary approach is essential for ensuring the protection of laboratory personnel.

Analysis of Analogous Compounds:

-

Parent Compound (Phenylacetone): The core structure, phenylacetone, is classified as a combustible liquid that causes serious eye irritation and may lead to drowsiness or dizziness[2][3][4]. It is also a regulated chemical precursor in many jurisdictions due to its use in illicit synthesis.

-

Dichlorinated Aromatic Analogs (e.g., 3,4-Dichloroaniline): The addition of chlorine atoms to an aromatic ring significantly influences a molecule's toxicological profile. 3,4-Dichloroaniline, a closely related compound, is known to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage[5]. It is also a suspected carcinogen and a known skin sensitizer[6]. Acute exposure can induce methaemoglobinaemia, a serious condition affecting oxygen transport in the blood, and studies in animal models indicate toxicity to the liver, kidneys, and urinary bladder[6][7].

-

Chlorinated Phenol Analogs (e.g., 3,4-Dichlorophenol): This class of compounds is known for causing irritation to the skin, eyes, and respiratory tract. Prolonged contact can lead to severe burns, and systemic absorption presents a risk of a wide range of toxic effects[8].

Based on this analysis, it is scientifically prudent to presume that this compound possesses a hazard profile that incorporates risks from both its phenylacetone backbone and its dichlorinated aromatic ring.

Table 1: Comparative Hazard Profile of this compound and Related Compounds

| Compound | CAS Number | Known or Presumed Hazards (GHS H-Statement) |

| This compound | 6097-32-1 | Presumed: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Toxic to aquatic life (H411). |

| Phenylacetone | 103-79-7 | Combustible liquid (H227), Causes serious eye irritation (H319), May cause drowsiness or dizziness (H336).[2][3][4] |

| 3,4-Dichloroaniline | 95-76-1 | Harmful if swallowed (H302), Toxic in contact with skin (H311), Causes severe skin burns and eye damage (H314), Suspected of causing cancer (H351), Toxic to aquatic life with long lasting effects (H411).[5] |

| 3',4'-Dichloropropiophenone | 66635-94-9 | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[9] |

Section 2: The Hierarchy of Controls — A Systematic Approach to Safety